molecular formula C8H13NO2 B144571 3-Acetyl-1-methylpiperidin-4-one CAS No. 126832-84-6

3-Acetyl-1-methylpiperidin-4-one

Cat. No. B144571
M. Wt: 155.19 g/mol
InChI Key: PFJXQSBSEALQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-1-methylpiperidin-4-one, also known as 3-AMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a ketone derivative of piperidine, which is a cyclic amine that is commonly used in the synthesis of various pharmaceuticals and organic compounds. In

Mechanism Of Action

The mechanism of action of 3-Acetyl-1-methylpiperidin-4-one is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the brain, and inhibition of this enzyme can lead to increased levels of acetylcholine in the brain. This can have various effects on the nervous system, including improved cognitive function and memory.

Biochemical And Physiological Effects

Studies have shown that 3-Acetyl-1-methylpiperidin-4-one can have various biochemical and physiological effects on the body. It has been shown to improve cognitive function and memory in animal models, and it has also been studied for its potential as a treatment for Alzheimer's disease. Additionally, 3-Acetyl-1-methylpiperidin-4-one has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Acetyl-1-methylpiperidin-4-one in lab experiments is its high purity and stability. It can be easily synthesized and purified to provide a consistent and reliable source of the compound. However, one of the limitations of using 3-Acetyl-1-methylpiperidin-4-one in lab experiments is its potential toxicity. Studies have shown that high doses of 3-Acetyl-1-methylpiperidin-4-one can be toxic to cells, and caution should be taken when handling this compound.

Future Directions

There are many future directions for the research of 3-Acetyl-1-methylpiperidin-4-one. One area of research is in the development of new pharmaceuticals and organic compounds using 3-Acetyl-1-methylpiperidin-4-one as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 3-Acetyl-1-methylpiperidin-4-one and its potential as a treatment for Alzheimer's disease. Finally, more research is needed to explore the potential toxic effects of 3-Acetyl-1-methylpiperidin-4-one and to develop safer handling procedures for this compound.
In conclusion, 3-Acetyl-1-methylpiperidin-4-one is a unique and promising compound that has many potential applications in various fields of science. Its synthesis method has been extensively studied and optimized, and its scientific research applications are diverse and promising. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential toxic effects of 3-Acetyl-1-methylpiperidin-4-one.

Synthesis Methods

The synthesis of 3-Acetyl-1-methylpiperidin-4-one involves the reaction of piperidine with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting compound is then purified using various techniques such as column chromatography or recrystallization. This method has been extensively studied and optimized to provide high yields of pure 3-Acetyl-1-methylpiperidin-4-one.

Scientific Research Applications

3-Acetyl-1-methylpiperidin-4-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 3-Acetyl-1-methylpiperidin-4-one is in the field of organic synthesis. It can be used as a building block for the synthesis of various pharmaceuticals and organic compounds due to its unique chemical structure. Additionally, 3-Acetyl-1-methylpiperidin-4-one has been studied for its potential as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

126832-84-6

Product Name

3-Acetyl-1-methylpiperidin-4-one

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-acetyl-1-methylpiperidin-4-one

InChI

InChI=1S/C8H13NO2/c1-6(10)7-5-9(2)4-3-8(7)11/h7H,3-5H2,1-2H3

InChI Key

PFJXQSBSEALQMI-UHFFFAOYSA-N

SMILES

CC(=O)C1CN(CCC1=O)C

Canonical SMILES

CC(=O)C1CN(CCC1=O)C

synonyms

4-Piperidinone, 3-acetyl-1-methyl- (9CI)

Origin of Product

United States

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